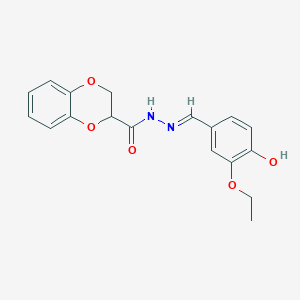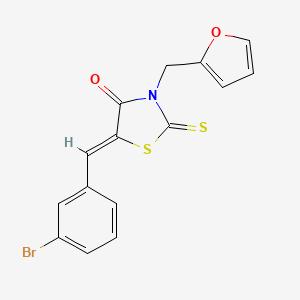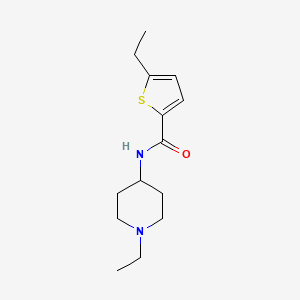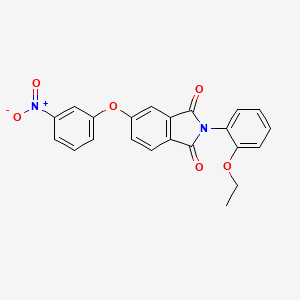![molecular formula C21H18Cl2N2O3 B6088278 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide, also known as DFP-PMF, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool for studying the role of certain receptors in the brain.
Wirkmechanismus
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide acts as a sigma-1 receptor agonist and an NMDA receptor antagonist. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide can modulate these processes and affect neuronal function. The NMDA receptor is involved in synaptic plasticity and learning and memory. Antagonism of the NMDA receptor by 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide can affect these processes and have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects in animal models. These effects include modulation of calcium signaling, regulation of neurotransmitter release, and alteration of synaptic plasticity. 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has several advantages for use in lab experiments, including its selectivity for the sigma-1 receptor and NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to its use, including the need for specialized equipment and expertise for synthesis and handling, and the limited availability of the compound.
Zukünftige Richtungen
Future research on 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide could focus on several areas, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the investigation of its potential therapeutic applications for neurological and psychiatric disorders. Additionally, studies could be conducted to further elucidate the mechanism of action of 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide and to investigate its long-term effects on neuronal function and behavior.
In conclusion, 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide is a chemical compound that has shown promise as a pharmacological tool for studying the role of certain receptors in the brain. Its selectivity for the sigma-1 receptor and NMDA receptor, as well as its ability to cross the blood-brain barrier, make it a valuable compound for use in lab experiments. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenyl isocyanate with 4-(4-morpholinyl)aniline to form an intermediate product, which is then reacted with furfurylamine to yield the final product. The synthesis method has been optimized to improve the yield and purity of 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has been used as a pharmacological tool to study the role of certain receptors in the brain, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. Studies have shown that 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide can selectively bind to these receptors and modulate their activity, which can have implications for the treatment of various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c22-14-1-6-17(18(23)13-14)19-7-8-20(28-19)21(26)24-15-2-4-16(5-3-15)25-9-11-27-12-10-25/h1-8,13H,9-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRCVECSRQXLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-methyl-1H-pyrrol-2-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6088213.png)

![6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6088230.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide](/img/structure/B6088253.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)



